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Compound of Interest

Compound Name: 1-Chloro-1-methoxypropane

Cat. No.: B15489902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-chloro-1-methoxypropane. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are

generated using established computational chemistry methods and serve as a valuable

reference for the identification and characterization of 1-chloro-1-methoxypropane in a

research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-chloro-1-
methoxypropane. These values are calculated based on its chemical structure and provide

key identifiers for analytical purposes.

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.5 - 5.7 Triplet 1H H-1

~3.4 - 3.6 Singlet 3H O-CH₃

~1.8 - 2.0 Sextet 2H H-2

~0.9 - 1.1 Triplet 3H H-3

Predicted in CDCl₃ at 400 MHz

Table 2: Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~95 - 100 C-1

~55 - 60 O-CH₃

~30 - 35 C-2

~10 - 15 C-3

Predicted in CDCl₃ at 100 MHz

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 3000 Strong C-H stretch (alkane)

1450 - 1470 Medium C-H bend (alkane)

1050 - 1150 Strong C-O stretch (ether)

650 - 800 Strong C-Cl stretch (alkyl halide)

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

108/110 Moderate
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

73 High [M - Cl]⁺

59 High [CH₃OCHCH₃]⁺

43 Moderate [C₃H₇]⁺

Predicted for Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are general experimental protocols for obtaining NMR, IR, and MS spectra for a

liquid sample such as 1-chloro-1-methoxypropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of liquid 1-chloro-1-methoxypropane.

Materials:

High-field NMR spectrometer (e.g., 400 MHz)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[1]

Internal standard (e.g., Tetramethylsilane, TMS)

Pasteur pipette

Sample vial

Procedure:

Sample Preparation: Dissolve 5-25 mg of 1-chloro-1-methoxypropane in approximately

0.6-0.7 mL of a deuterated solvent in a clean, dry vial.[1] For ¹³C NMR, a more concentrated
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sample (50-100 mg) may be required.[1]

Internal Standard: Add a small amount of an internal standard, such as TMS, to the solution.

[1]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR

tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence,

acquisition time, and number of scans.

Acquire the spectra.

Data Processing:

Apply Fourier transformation to the raw data (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of liquid 1-chloro-1-methoxypropane.

Materials:

Fourier Transform Infrared (FTIR) spectrometer
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Salt plates (e.g., NaCl or KBr) transparent to IR radiation[2][3]

Pasteur pipette

Acetone or other suitable solvent for cleaning

Procedure:

Sample Preparation: As a neat liquid, place one to two drops of 1-chloro-1-
methoxypropane onto the surface of a clean, dry salt plate.[2]

Assembly: Place a second salt plate on top of the first, allowing the liquid to spread and form

a thin film between the plates.[2]

Data Acquisition:

Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent like acetone

and return them to a desiccator to prevent damage from moisture.[2]

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of 1-chloro-1-methoxypropane.

Materials:

Mass spectrometer with an Electron Ionization (EI) source[4]

Gas chromatograph (GC) for sample introduction (optional but common)

Sample vial with a septum cap
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Syringe for sample injection

Procedure:

Sample Preparation: Prepare a dilute solution of 1-chloro-1-methoxypropane in a volatile

organic solvent (e.g., methanol or acetonitrile).

Instrument Setup:

Set the parameters for the ion source, typically using a 70 eV electron beam for EI.[5]

Set the mass analyzer to scan a suitable m/z range (e.g., 10-200 amu).

Sample Introduction:

Inject the sample into the instrument. If using a GC-MS system, the sample is first

vaporized and separated on the GC column before entering the mass spectrometer. For

direct infusion, the sample is introduced directly into the ion source.

Ionization and Analysis:

In the ion source, the sample molecules are bombarded with high-energy electrons,

leading to ionization and fragmentation.[4][5]

The resulting ions are accelerated into the mass analyzer, where they are separated

based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-chloro-1-methoxypropane.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

2. orgchemboulder.com [orgchemboulder.com]

3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

4. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame
[massspec.nd.edu]

5. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-1-methoxypropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15489902?utm_src=pdf-body-img
https://www.benchchem.com/product/b15489902?utm_src=pdf-custom-synthesis
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://massspec.nd.edu/instruments-and-analyses/ionization-modes/
https://massspec.nd.edu/instruments-and-analyses/ionization-modes/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.benchchem.com/product/b15489902#spectroscopic-data-nmr-ir-ms-for-1-chloro-1-methoxypropane
https://www.benchchem.com/product/b15489902#spectroscopic-data-nmr-ir-ms-for-1-chloro-1-methoxypropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15489902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15489902#spectroscopic-data-nmr-ir-ms-for-1-
chloro-1-methoxypropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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